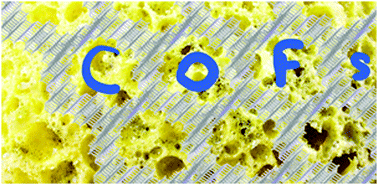Covalent organic frameworks based on Schiff-base chemistry: synthesis, properties and potential applications
Chemical Society Reviews Pub Date: 2016-06-24 DOI: 10.1039/C5CS00878F
Abstract
Covalent organic-frameworks (COFs) are an emerging class of porous and ordered materials formed by condensation reactions of organic molecules. Recently, the Schiff-base chemistry or dynamic imine-chemistry has been widely explored for the synthesis of COFs. The main reason for this new tendency is based on their high chemical stability, porosity and crystallinity in comparison to previously reported COFs. This critical review article summarizes the current state-of-the-art on the design principles and synthetic strategies toward COFs based on Schiff-base chemistry, collects and rationalizes their physicochemical properties, as well as aims to provide perspectives of potential applications which are at the forefront of research in materials science.

Recommended Literature
- [1] Self-assembled micelles of a multi-functional amphiphilic fusion (MFAF) peptide for targeted cancer therapy†
- [2] Influence of N-anion-doping on the production and the photoluminescence properties of γ-Ca2SiO4:Ce3+ phosphors and the β → γ phase transformation
- [3] Inside back cover
- [4] Improved photovoltaic performance of perovskite solar cells based on three-dimensional rutile TiO2 nanodendrite array film†
- [5] Functional holey graphene oxide: a new electrochemically transformed substrate material for dopamine sensing†
- [6] Spatial and seasonal variations in the composition of dissolved organic matter in a tropical catchment: the Lower Kinabatangan River, Sabah, Malaysia
- [7] Enhanced room-temperature NO2 sensing properties of biomorphic hierarchical mixed phase WO3†
- [8] Oxidation-state and metal-ion dependent stereoisomerization in oxo molybdenum and tungsten complexes of a bulky alkoxy heteroscorpionate ligand
- [9] A hierarchical layering design for stable, self-restrained and high volumetric binder-free lithium storage†
- [10] Double helical structure of the twist-bend nematic phase investigated by resonant X-ray scattering at the carbon and sulfur K-edges†










